molecular formula C36H44N8O9 B2680712 Win 68577 CAS No. 151928-33-5

Win 68577

Cat. No.: B2680712
CAS No.: 151928-33-5
M. Wt: 732.8 g/mol
InChI Key: SYBLQDYULNRQHI-ZTRORRTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Win 68577 is a cyclic peptide compound identified as a neurokinin antagonist, specifically produced through the fermentation of an Aspergillus species (strain SC230) . Its main research value lies in its activity as a neurokinin receptor antagonist, with studies indicating it exhibits greater potency in the rat NK1 receptor binding assay compared to the human NK1 receptor . This pharmacological profile makes it a tool of interest for neuroscientists and pharmacologists investigating the role of the neurokinin system, particularly in animal models. The compound was isolated alongside related structures, which allows for comparative studies on structure-activity relationships within this class of neurokinin antagonists . Researchers can utilize Win 68577 to probe neurokinin signaling pathways and their implications in physiological and disease processes. This product is labeled "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S,9S,15S,21S)-9-[hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N8O9/c1-19(2)30-34(51)39-18-29(48)43-31(32(49)20-9-11-22(45)12-10-20)35(52)40-16-27(46)41-25(14-21-15-37-24-7-4-3-6-23(21)24)36(53)44-13-5-8-26(44)33(50)38-17-28(47)42-30/h3-4,6-7,9-12,15,19,25-26,30-32,37,45,49H,5,8,13-14,16-18H2,1-2H3,(H,38,50)(H,39,51)(H,40,52)(H,41,46)(H,42,47)(H,43,48)/t25-,26-,30-,31-,32?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBLQDYULNRQHI-ZTRORRTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)N1)CC3=CNC4=CC=CC=C43)C(C5=CC=C(C=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N1)CC3=CNC4=CC=CC=C43)C(C5=CC=C(C=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151928-33-5
Record name Win 68577
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151928335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Reactions Analysis

WIN-68577 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

WIN-68577 exerts its effects by acting as a neuropeptide receptor antagonist. It binds to neuropeptide receptors, blocking the action of endogenous neuropeptides. This inhibition can modulate various physiological processes, including pain perception and inflammatory responses .

Comparison with Similar Compounds

WIN 66306 (1a)

  • Structural Features : WIN 66306 is a cyclic peptide structurally related to WIN 68577, also produced by Aspergillus. It contains the same 3-prenyl-β-hydroxytyrosine residue, critical for receptor binding .
  • Pharmacological Activity :
    • Human NK1 Receptor : Exhibits higher affinity than WIN 68577, with an inhibitor affinity constant (Ki) of 7 µM .
    • Rat NK1 Receptor : Less active compared to WIN 68576.
  • Functional Implications : The structural divergence between WIN 66306 and WIN 68577 likely explains their species-specific receptor selectivity.

Rosellichalasin (3)

  • Structural Features : Rosellichalasin shares a biosynthetic origin with WIN 68577 but differs in its macrocyclic scaffold. It is classified as a chaetoglobosin-type alkaloid, distinct from the cyclic peptide backbone of WIN 68577 .
  • Pharmacological Activity :
    • Rat NK1 Receptor : Shows comparable or slightly higher activity than WIN 68577.
    • Human NK1 Receptor : Minimal binding affinity, similar to WIN 68577.
  • Functional Implications : The chaetoglobosin core may limit cross-species efficacy, favoring rodent models.

Cyclic Peptide Antagonist from Aspergillus flavipes

  • Structural Features : A structurally distinct cyclic peptide with a modified tyrosine residue, reported in a related study .
  • Pharmacological Activity : Binds competitively to the human NK1 receptor but with lower potency (Ki > 10 µM) compared to WIN 66304.
  • Functional Implications : Highlights the role of prenyl modifications in optimizing receptor interactions.

Comparative Data Table

Compound Source Core Structure Human NK1 Ki (µM) Rat NK1 Ki (µM) Key Structural Feature
WIN 68577 Aspergillus spp. Cyclic peptide >10 <10 3-prenyl-β-hydroxytyrosine
WIN 66306 (1a) Aspergillus spp. Cyclic peptide 7 >10 3-prenyl-β-hydroxytyrosine
Rosellichalasin Aspergillus spp. Chaetoglobosin alkaloid >10 <10 Macrocyclic alkaloid scaffold
A. flavipes peptide Aspergillus flavipes Cyclic peptide >10 N/A Modified tyrosine residue

Key Research Findings

Species-Specific Selectivity : WIN 68577 and rosellichalasin demonstrate preferential activity in rat models, whereas WIN 66306 is optimized for human NK1 receptors. This divergence underscores the importance of receptor homology in drug design .

Role of Prenylation : The 3-prenyl-β-hydroxytyrosine moiety in WIN 68577 and WIN 66306 enhances hydrophobic interactions with NK1 receptors, but steric effects may reduce human receptor compatibility .

Structural-Activity Relationship (SAR) : Modifications to the macrocyclic scaffold (e.g., chaetoglobosin vs. peptide) significantly alter binding kinetics, suggesting flexibility in backbone design for targeted antagonism.

Biological Activity

WIN 68577 is a neuropeptide receptor antagonist developed initially by Sterling Winthrop Products, Inc. Its biological activity has been extensively studied, revealing significant implications for therapeutic applications, particularly in pain management and inflammatory conditions. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of WIN 68577's biological activity.

Chemical Structure and Synthesis

WIN 68577 is a small molecule characterized by its ability to interact with neuropeptide receptors. It is produced through fermentation processes involving specific Aspergillus species, optimizing conditions to enhance yield alongside related compounds like WIN 66306 and rosellichalasin.

Mechanism of Action

WIN 68577 functions primarily as a neuropeptide receptor antagonist. By binding to neuropeptide receptors, it inhibits the action of endogenous neuropeptides, which can modulate various physiological processes such as:

  • Pain perception
  • Inflammatory responses
  • Neurotransmission

This mechanism positions WIN 68577 as a potential therapeutic agent for conditions like arthritis and inflammatory bowel diseases.

Biological Activity and Therapeutic Applications

Research has demonstrated that WIN 68577 exhibits significant biological activity in various contexts:

  • Pain Management : Studies indicate that WIN 68577 can effectively reduce pain responses in animal models, suggesting its potential utility in treating chronic pain conditions.
  • Inflammation : Its antagonistic effects on neuropeptide receptors may help mitigate inflammatory responses, making it a candidate for treating inflammatory bowel diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Pain ReliefReduces pain perception in animal models
Anti-inflammatoryInhibits inflammatory responses in various assays
Neurotransmission ModulationAffects neurotransmitter release and receptor interactions

Case Studies

Several case studies have highlighted the practical applications of WIN 68577 in clinical settings:

  • Case Study 1 : A study conducted on rats demonstrated that administration of WIN 68577 led to a significant reduction in pain-related behaviors compared to control groups. This study emphasized the compound's efficacy as a pain management agent.
  • Case Study 2 : In a model of inflammatory bowel disease, WIN 68577 treatment resulted in decreased inflammation markers and improved gut health metrics, indicating its potential for therapeutic use in gastrointestinal disorders.

Comparative Analysis with Similar Compounds

WIN 68577 shares similarities with other neuropeptide receptor antagonists but is distinguished by its specific binding affinity and activity profile. For instance:

CompoundBinding Affinity (Rat NK1)Binding Affinity (Human NK1)Therapeutic Potential
WIN 68577HighModeratePain relief, anti-inflammation
WIN 66306ModerateHighPain relief
RosellichalasinLowLowLimited applications

This table illustrates how WIN 68577 compares favorably in terms of binding affinity at the rat NK1 receptor while maintaining moderate activity at the human NK1 receptor.

Q & A

Q. How can researchers respond to peer reviews requesting additional Win 68577 characterization data?

  • Methodological Answer : Provide supplementary experiments (e.g., stability testing under varying pH conditions) and reference established protocols. If unable to comply, justify limitations rigorously and offer alternative interpretations. Use tracked changes in revisions to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Win 68577
Reactant of Route 2
Win 68577

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.